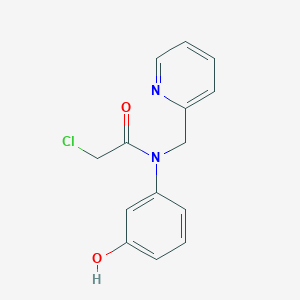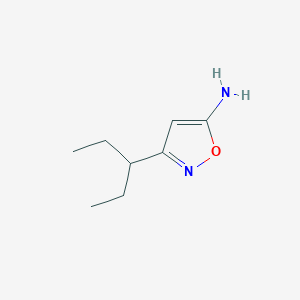
3-(Pentan-3-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Pentan-3-yl)isoxazol-5-amine” is a compound with the molecular formula C9H16N2O . It is a member of the isoxazole family, which are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a pentan-3-yl group . The isoxazole ring contains an oxygen atom and a nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazoles, including “this compound”, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 280.3±28.0 °C at 760 mmHg, and a flash point of 123.3±24.0 °C . It has a molar refractivity of 48.5±0.3 cm3, and a molar volume of 167.4±3.0 cm3 .Scientific Research Applications
Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation
New bidentate auxiliaries derived from the isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been utilized for Pd-catalyzed C(sp(3))-H bond activation. This approach enables the selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The use of 5-methylisoxazole-3-carboxamide (MICA) as a directing group facilitates the activation of inert γ-C(sp(3))-H bonds for C-C bond formation, showcasing the potential of isoxazole derivatives in organic synthesis and the modification of amino acids (Pasunooti et al., 2015).
Vinyl Derivatives of Heterocyclic Systems and Their Polymers
Isoxazole derivatives, such as 3,5-dimethyl-4-vinylisoxazole, have been synthesized from pentane-2,4-dione. These derivatives, in the presence of radical initiators, can be transformed into polymers with pendant isoxazole rings. This research highlights the utility of isoxazole derivatives in the field of polymer chemistry, offering pathways to novel materials with potentially unique properties (Bertini et al., 1976).
Synthesis of 3-Aminoisoxazoles
A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has been described, utilizing readily available 3-bromoisoxazolines. This method involves the reaction with amines followed by an oxidation protocol to yield 3-aminoisoxazoles. This synthesis strategy underscores the versatility of isoxazole derivatives in synthesizing heterocyclic compounds, which are crucial in drug development and materials science (Girardin et al., 2009).
Pentanol Isomer Synthesis in Engineered Microorganisms
Pentanol isomers, which are valuable as potential biofuels, can be produced through microbial fermentations from amino acid substrates. Through metabolic engineering, microbial strains have been developed for the production of these isomers, highlighting the application of isoxazole derivatives and related compounds in biotechnological processes aimed at sustainable chemical production (Cann & Liao, 2009).
Future Directions
Isoxazoles, including “3-(Pentan-3-yl)isoxazol-5-amine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on the development of new synthetic strategies, the design of new isoxazole derivatives, and the exploration of their biological activities .
properties
IUPAC Name |
3-pentan-3-yl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-6(4-2)7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATBXBFPSOTARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

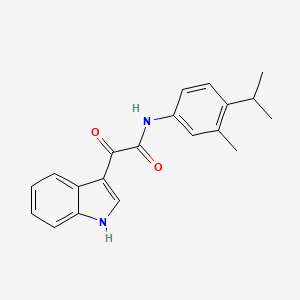

![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)
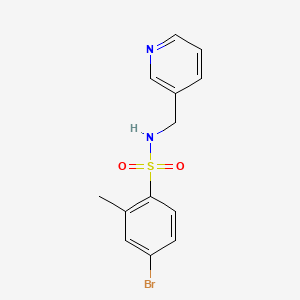
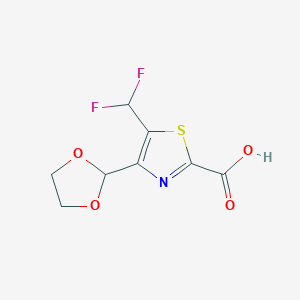
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)
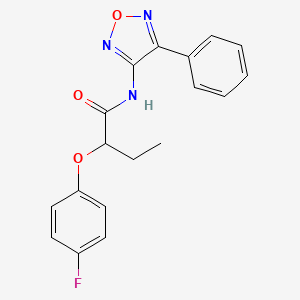
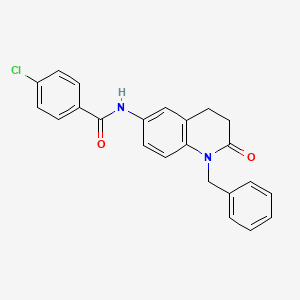

![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2841555.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2841556.png)

![3-hexyl-7-hydroxy-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841561.png)
